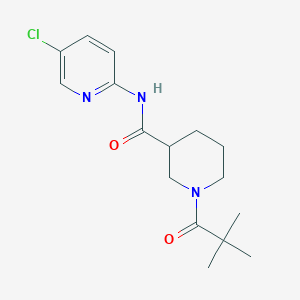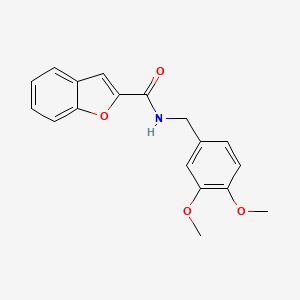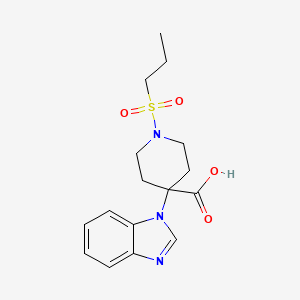
1-cinnamoyl-4-(3-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cinnamoyl-4-(3-fluorobenzyl)piperazine (CFBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has a molecular weight of 329.4 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine may reduce neuronal excitability and prevent seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been shown to have a low toxicity profile and does not produce any significant adverse effects. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. The compound has been shown to cross the blood-brain barrier and reach the central nervous system, where it exerts its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not produce any significant adverse effects. However, there are some limitations to using 1-cinnamoyl-4-(3-fluorobenzyl)piperazine in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties fully. Additionally, the compound has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There is a growing interest in the potential therapeutic properties of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and several future directions can be explored. One possible direction is to investigate the compound's efficacy in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to identify potential drug targets. Finally, future research can focus on optimizing the synthesis method to improve the yield and purity of the compound.
Conclusion:
In conclusion, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is a promising compound that has shown potential therapeutic properties in animal models. The compound has a low toxicity profile and does not produce any significant adverse effects. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications. The future directions for research include investigating the compound's efficacy in treating other neurological disorders, studying its mechanism of action in more detail, and optimizing the synthesis method.
Synthesemethoden
The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzylamine with cinnamoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with piperazine in ethanol to obtain 1-cinnamoyl-4-(3-fluorobenzyl)piperazine. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. It has also shown promising results in the treatment of neuropathic pain and Alzheimer's disease. The compound has been tested in animal models and has shown to be effective in reducing seizures and anxiety-like behavior.
Eigenschaften
IUPAC Name |
(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSHUYRWCPDM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)


![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)